molecular formula C16H24N4O4S B12007663 3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid

3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid

Cat. No.: B12007663
M. Wt: 368.5 g/mol
InChI Key: DBLGCVKRUAUJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid is a complex organic compound with a molecular formula of C16H24N4O4S This compound features a purine base structure, which is a key component in many biological molecules such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions often involve cyclization and condensation steps under controlled conditions.

    Attachment of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions, where an appropriate heptyl halide reacts with the purine base in the presence of a strong base.

    Introduction of the Sulfanyl Group: The sulfanyl group is typically added through a thiolation reaction, where a thiol reagent reacts with the purine base under mild conditions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine base, potentially converting them to hydroxyl groups.

    Substitution: The heptyl chain and the sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the purine base.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s purine base structure makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and nucleic acids.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of novel drugs targeting purine-related pathways. Its ability to interact with biological molecules could make it useful in developing treatments for diseases such as cancer or viral infections.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid likely involves its interaction with purine-related enzymes and receptors. The compound’s structure allows it to mimic natural purines, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can affect various cellular processes, including DNA replication and repair, RNA transcription, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Allopurinol: A purine analog used in the treatment of gout.

    6-Mercaptopurine: A purine analog used in chemotherapy.

Uniqueness

3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid is unique due to its heptyl chain and sulfanyl group, which are not commonly found in natural purines. These modifications can significantly alter its chemical properties and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N4O4S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoic acid

InChI

InChI=1S/C16H24N4O4S/c1-3-4-5-6-7-9-20-12-13(19(2)15(24)18-14(12)23)17-16(20)25-10-8-11(21)22/h3-10H2,1-2H3,(H,21,22)(H,18,23,24)

InChI Key

DBLGCVKRUAUJQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.